2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid
Description
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid is an imidazole derivative characterized by a phenylethyl substituent at position 2 and a carboxylic acid group at position 4 of the imidazole ring. However, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica . Its structural features, including the aromatic phenylethyl group and the polar carboxylic acid moiety, make it a versatile scaffold for chemical modifications.
Properties
IUPAC Name |
2-(2-phenylethyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-8-13-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJIZYHCPGYPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an imidazole derivative.
Carboxylation: The final step involves the carboxylation of the imidazole ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The following table summarizes key structural differences and similarities between 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid and related imidazole derivatives:
Functional and Pharmacological Comparisons
Bioactivity :
- Telmisartan Related Compound B (C₃₃H₃₀N₄O₂) is a bulkier molecule with a biphenylmethyl group, enabling strong interactions with hydrophobic pockets in angiotensin II receptors . In contrast, This compound lacks this extended aromatic system, limiting its receptor specificity.
- 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid incorporates a pyrimidine ring, which is often associated with kinase inhibition due to its ability to form hydrogen bonds with ATP-binding sites .
Physicochemical Properties :
- The methyl ester derivative of the target compound (Methyl 2-(2-Phenylethyl)-1H-imidazole-4-carboxylate ) exhibits higher lipophilicity (logP ~2.1) compared to the carboxylic acid form (logP ~1.3), making it more suitable for blood-brain barrier penetration .
- Fluorinated analogs, such as 5-Methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid , show enhanced metabolic stability due to the electron-withdrawing effects of the trifluoromethyl group .
Biological Activity
The compound 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features an imidazole ring substituted with a phenylethyl group and a carboxylic acid moiety. This structure is pivotal in facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which play critical roles in cellular signaling pathways. For example, studies indicated significant inhibition of tyrosine kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent.
- Receptor Modulation : It acts on sigma receptors, which are implicated in mood regulation. This interaction may offer therapeutic benefits for mood disorders such as depression and anxiety.
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective properties by reducing neuronal cell death under oxidative stress conditions. This indicates potential applications in treating neurodegenerative diseases.
- Antidepressant Activity : Its interaction with sigma receptors points to possible antidepressant effects, making it a candidate for further exploration in mood disorder therapies.
Neuroprotective Effects Study
A study evaluated the neuroprotective effects of this compound in models of oxidative stress. The results indicated a significant reduction in neuronal apoptosis, suggesting its potential utility in developing treatments for conditions like Alzheimer's disease.
Antidepressant Activity Study
Another investigation focused on the compound's affinity for sigma receptors. The findings suggested that it could act as a sigma receptor ligand, potentially providing a new avenue for antidepressant drug development.
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Therapeutic Potential |
|---|---|---|
| Enzyme Inhibition | Inhibition of tyrosine kinases | Anticancer therapy |
| Receptor Modulation | Interaction with sigma receptors | Treatment for mood disorders |
| Neuroprotection | Reduction of oxidative stress-induced apoptosis | Neurodegenerative disease treatment |
| Antidepressant Effects | Sigma receptor ligand activity | Antidepressant development |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
